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Compound of Interest

Compound Name: Ethyl 4-(2-oxopropyl)benzoate

Cat. No.: B1342161

An In-depth Technical Guide to Ethyl 4-(2-
oxopropyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 4-(2-oxopropyl)benzoate
(CAS No. 73013-51-1), a benzoate ester of interest in chemical synthesis and potentially as a
scaffold in medicinal chemistry. This document details the compound's physicochemical
properties, spectral characteristics, and established experimental protocols for its synthesis and
analysis. A central focus is placed on the Fischer-Speier esterification of its carboxylic acid
precursor, 4-(2-oxopropyl)benzoic acid. Furthermore, this guide outlines a conceptual workflow
for evaluating the biological activity of novel derivatives, reflecting its potential utility in drug
discovery programs. All quantitative data are presented in standardized tables, and key
processes are visualized using logical diagrams to ensure clarity and accessibility for research
and development professionals.

Chemical Identity and Physicochemical Properties

Ethyl 4-(2-oxopropyl)benzoate is an organic compound featuring a central benzene ring
substituted at the 1- and 4- positions with an ethyl ester group and an oxopropy! (acetone)
group, respectively. Its core molecular and physical characteristics are summarized below.
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Table 1: Molecular and Physical Properties of Ethyl 4-(2-oxopropyl)benzoate

Property Value Citation(s)
Molecular Formula C12H1403 [1]
Molecular Weight 206.24 g/mol [1]

CAS Number 73013-51-1 [1]
Appearance Not explicitly reported

Melting Point Not explicitly reported

Boiling Point Not explicitly reported

Purity (Typical) >95% [1]

Spectroscopic Data for Structural Elucidation

Structural confirmation of Ethyl 4-(2-oxopropyl)benzoate relies on standard spectroscopic
techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
While experimentally determined spectra for this specific molecule are not widely published,
predicted data based on established principles provide a reliable framework for
characterization.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl
group, the oxopropyl side chain, and the para-substituted aromatic ring.

Table 2: Predicted *H NMR Spectral Data (CDCIs)
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] Predicted Chemical o Coupling Constant

Proton Assignment . Multiplicity

Shift (6, ppm) (J, Hz)
Ethyl -CHs ~1.3-1.4 Triplet (t) ~7.1
Propanone -CHs ~2.2 Singlet (s) N/A
Propanone -CH: ~3.8 Singlet (s) N/A
Ethyl -CH2 ~4.3-4.4 Quartet (q) ~7.1
Aromatic H (ortho to -

~7.3 Doublet (d) ~8.0
CH2C(O)CH5)
Aromatic H (ortho to -

~8.0 Doublet (d) ~8.0

COOEY)

Predicted values are
based on standard
chemical shift tables
and analysis of
structurally similar

compounds.[1]

3C NMR Spectroscopy

The 13C NMR spectrum provides insight into the carbon framework of the molecule, with two
distinct carbonyl signals from the ketone and ester groups expected at the downfield end of the
spectrum.

Table 3: Predicted 3C NMR Spectral Data (CDCIs)
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Carbon Assignment Predicted Chemical Shift (8, ppm)
Ethyl -CHs ~14

Propanone -CHs ~29

Propanone -CH2 ~45

Ethyl -CH2 ~61

Aromatic CH (ortho to -CH2C(O)CHs) ~128

Aromatic CH (ortho to -COOEt) ~130

Aromatic C (ipso, attached to -COOEt) ~131

Aromatic C (ipso, attached to -CH2C(O)CHs) ~136

Ester C=0 ~166

Ketone C=0 Not explicitly predicted, expected >200 ppm

Predicted values are based on standard
chemical shift tables and analysis of structurally
similar compounds.[1] The ketone carbonyl is

typically found significantly downfield.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the key functional groups present in the
molecule.

Table 4: Key IR Absorption Bands

Functional Group Expected Wavenumber (cm™?)
Ester C=0 Stretch ~1720
Ketone C=0 Stretch ~1700

Experimental Protocols
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Synthesis via Fischer-Speier Esterification

A primary and robust method for synthesizing Ethyl 4-(2-oxopropyl)benzoate is the acid-

catalyzed esterification of its corresponding carboxylic acid, 4-(2-oxopropyl)benzoic acid, with
ethanol.[1]

Reaction: 4-(2-oxopropyl)benzoic acid + Ethanol = Ethyl 4-(2-oxopropyl)benzoate + Water

Materials:

4-(2-oxopropyl)benzoic acid (1.0 eq)

Anhydrous Ethanol (used in excess, acts as solvent and reagent)

Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1-0.3 eq)

10% Sodium Carbonate solution

Saturated Sodium Chloride solution (Brine)

Anhydrous Magnesium Sulfate or Sodium Sulfate

Organic solvent for extraction (e.g., Diethyl ether or Ethyl acetate)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux
condenser, dissolve 4-(2-oxopropyl)benzoic acid in an excess of anhydrous ethanol.

Catalyst Addition: With gentle stirring, slowly add the catalytic amount of concentrated
sulfuric acid to the solution.

Reflux: Heat the reaction mixture to reflux and maintain for several hours (e.g., 3-5 hours).
The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the
starting carboxylic acid is consumed.[1]

Work-up: Allow the mixture to cool to room temperature. Transfer the solution to a separatory
funnel containing cold water.
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Neutralization: Carefully add 10% sodium carbonate solution dropwise to neutralize the
remaining acid catalyst. Continue addition until gas evolution (COz) ceases and the aqueous
layer is neutral or slightly basic (pH > 8).

Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether) multiple
times. Combine the organic layers.

Washing: Wash the combined organic extracts sequentially with water and then with brine to
remove any residual water-soluble impurities.

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or
sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure
to yield the crude Ethyl 4-(2-oxopropyl)benzoate.

Purification: If necessary, the crude product can be further purified using flash column
chromatography on silica gel.
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Figure 1. Workflow for the synthesis of Ethyl 4-(2-oxopropyl)benzoate.
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Potential Research Applications and Workflow

While direct biological targets for Ethyl 4-(2-oxopropyl)benzoate are not yet identified, its
structural motifs are present in molecules with known biological activities. For example,
derivatives of benzoic acid are explored for anti-inflammatory and antibacterial properties.[1]
The compound's dual ketone and ester functionalities make it an excellent scaffold for chemical

modification to generate a library of novel derivatives for biological screening.

A logical workflow for exploring its potential in drug development would involve leveraging its
reactive sites for derivatization, followed by a systematic biological evaluation.
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Figure 2. Conceptual workflow for drug discovery based on the target scaffold.
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Conclusion

Ethyl 4-(2-oxopropyl)benzoate serves as a well-defined chemical entity with established
synthetic routes. This guide provides the foundational chemical data and experimental
protocols necessary for its preparation and characterization. Its true potential may lie in its
utility as a versatile starting material for the synthesis of more complex molecules. The
provided workflow illustrates a strategic approach for leveraging this scaffold in medicinal
chemistry and drug discovery, inviting further exploration by researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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